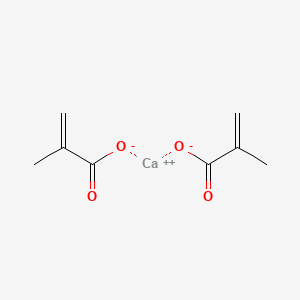

calcium;2-methylprop-2-enoate

Description

Foundational Context within Methacrylate (B99206) Chemistry and Metal Coordination Polymers

The chemistry of calcium;2-methylprop-2-enoate is rooted in the broader field of methacrylate chemistry. Methacrylates are derivatives of methacrylic acid, and their principal application is in the production of polymers. wikipedia.org The most well-known example is the polymerization of methyl methacrylate (MMA) to form poly(methyl methacrylate) (PMMA), a transparent thermoplastic with widespread use. wikipedia.orgchemistryviews.org The reactivity of methacrylates is conferred by the carbon-carbon double bond in the monomer, which readily participates in chain-growth polymerization.

Calcium methacrylate extends this chemistry into the realm of inorganic-organic hybrid materials and metal coordination polymers. Coordination polymers are extended structures composed of metal ions linked by organic ligands. rsc.org In calcium methacrylate, the carboxylate group of the methacrylate anion can act as a ligand, coordinating with the calcium ion. This interaction is not merely structural; it plays a crucial role in the polymerization process itself. Quantum chemistry studies have shown that the coordination of the Ca²⁺ ion to the terminal and incoming monomer units during radical polymerization is critical for stereocontrol, leading to a highly isotactic polymer structure. anu.edu.au This level of control over the polymer's tacticity, governed by the metal's coordination sphere, is a key area of research in creating polymers with specific, tailored properties. anu.edu.auacs.org

Evolution of Research on Inorganic Methacrylates: A Historical Perspective

The scientific journey of methacrylates began with the foundational work on acrylic acid polymerization by the German chemist Otto Röhm, who received his doctorate on the topic in 1901. chemistryviews.org This early research paved the way for the development of poly(methyl methacrylate), which was registered under the brand name PLEXIGLAS® in 1933 and showcased at the 1937 World Exhibition in Paris. chemistryviews.org

While organic methacrylate polymers saw rapid commercialization, research into their inorganic counterparts has its own distinct history. For many years, the crystal structures of alkali metal salts of acrylic and methacrylic acid remained unknown, despite their reactivity in solid-state polymerization being a subject of study. acs.org The work of Herbert Morawetz and his group in the mid-20th century was pivotal in this area, though the definitive crystal structures for compounds like potassium acrylate (B77674) were not resolved until much later. acs.org The synthesis of inorganic methacrylates, such as calcium methacrylate, is typically achieved through straightforward neutralization or esterification reactions, for example, by reacting methacrylic acid with a calcium salt like calcium hydroxide (B78521). smolecule.com The use of calcium dimethacrylate as a coagent to improve the properties of polymers like halogenated polyethylene (B3416737) was also explored, with patents indicating its ability to produce marked increases in tensile strength compared to other agents. google.com

Current Academic Landscape and Unaddressed Research Questions for this compound

Contemporary research on calcium methacrylate is heavily concentrated in the field of biomedical materials, particularly for dental and orthopedic applications. A significant area of investigation is its use as a bioactive component in dental restorative materials. nih.govmdpi.com Studies have demonstrated that incorporating calcium methacrylate into dental resin formulations, such as those based on bisphenol A-glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA), can induce the mineralization of hydroxyapatite (B223615) (HA) on the material's surface. dntb.gov.uanih.gov This bioactivity is crucial for the remineralization of tooth enamel. nih.gov Research indicates a direct correlation between the concentration of calcium methacrylate in the resin and the amount of hydroxyapatite formed. dntb.gov.uanih.gov

Table 2: Research Findings on Dental Resins Containing Calcium Methacrylate (CMA)

| CMA Content (wt%) | Compression Modulus | Hydroxyapatite (HA) Formation |

|---|---|---|

| 30% | Decreased with increasing CMA | Dense HA crystals observed |

| 40% | Decreased with increasing CMA | Amount of HA increased with CMA content |

| 50% | Decreased with increasing CMA | Amount of HA increased with CMA content |

Data adapted from a study on functionalized dental resins. dntb.gov.uanih.gov

Beyond dentistry, calcium methacrylate is explored for use in bone cements, where it can potentially enhance mechanical strength and promote better integration with bone tissue. frontiersin.orgnih.gov It also serves as a crosslinking agent in various polymer systems. google.commdpi.com

Despite these advances, several research questions remain unaddressed. A key challenge is the optimization of material properties; for instance, while adding calcium methacrylate enhances bioactivity, it can decrease the compression modulus of dental resins. dntb.gov.uanih.gov Therefore, a central question is how to optimize the formulation and crosslinking density to achieve an ideal balance between mechanical strength, bioactivity, and degradation rates. Further fundamental research is also needed to fully understand the atomistic mechanisms of stereocontrol during polymerization, which could unlock new methods for designing advanced, highly specific polymer architectures. anu.edu.au The long-term stability and biocompatibility of these calcium-releasing materials within the physiological environment continue to be active areas of investigation. dntb.gov.uanih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H10CaO4 |

|---|---|

Molecular Weight |

210.24 g/mol |

IUPAC Name |

calcium;2-methylprop-2-enoate |

InChI |

InChI=1S/2C4H6O2.Ca/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 |

InChI Key |

OAKHANKSRIPFCE-UHFFFAOYSA-L |

Canonical SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Synthetic Routes and Advanced Preparation Methodologies for Calcium;2 Methylprop 2 Enoate

Diverse Synthesis Strategies for Calcium Methacrylate (B99206)

The preparation of calcium methacrylate can be achieved through several distinct chemical pathways. The choice of method often depends on the desired scale of production, purity requirements, and environmental considerations.

A prevalent and well-established method for synthesizing calcium methacrylate is through a neutralization reaction in an aqueous solution. This technique typically involves the reaction of methacrylic acid with a calcium salt, most commonly calcium hydroxide (B78521) or calcium carbonate. prepchem.com The reaction proceeds via the neutralization of the acidic carboxylic group of methacrylic acid by the basic calcium compound, leading to the formation of the calcium salt of methacrylic acid and water or carbon dioxide as a byproduct.

The general reaction can be represented as: 2CH₂=C(CH₃)COOH + Ca(OH)₂ → Ca(CH₂=C(CH₃)COO)₂ + 2H₂O

This process is typically carried out at or near room temperature in an aqueous medium. Following the reaction, the calcium methacrylate product can be isolated from the solution by precipitation and subsequent crystallization. The control of parameters such as pH, temperature, and reactant concentration is essential to influence the crystal size and morphology of the precipitated product. For instance, in the synthesis of related methacrylate-functionalized calcium phosphate (B84403), the pH is adjusted to 10 with an ammonia (B1221849) solution to induce precipitation. nih.gov The resulting solid is then filtered, washed to remove impurities, and dried. nih.gov

In some variations, an organic solvent may be introduced. For example, one patented process describes the use of a water-immiscible organic solvent to extract the methacrylic acid from the aqueous phase after its formation from calcium methacrylate and carbon dioxide. prepchem.comgoogle.com Another approach involves suspension polymerization where monomers are dispersed in a non-solvent medium, a technique also used for creating copolymers. frontiersin.org

Table 1: Key Parameters in Solution-Phase Synthesis

| Parameter | Typical Conditions/Considerations | Impact on Product |

| Calcium Source | Calcium Hydroxide (Ca(OH)₂), Calcium Carbonate (CaCO₃) | Affects reaction rate and byproducts. |

| Solvent | Aqueous medium, sometimes with organic co-solvents prepchem.comgoogle.com | Influences solubility and product isolation. |

| Temperature | Room temperature to slightly elevated (e.g., 40-70°C) researchgate.net | Can affect reaction kinetics and solubility. |

| pH | Controlled addition of reactants, sometimes adjusted to a specific value (e.g., pH 10) to promote precipitation nih.gov | Crucial for initiating precipitation and controlling crystal formation. |

| Agitation | Vigorous stirring acs.org | Ensures homogeneity and promotes reaction. |

Solid-state synthesis offers an alternative to solution-based methods, often providing benefits such as reduced solvent waste and access to different product polymorphs. Mechanochemistry, a subset of solid-state chemistry, utilizes mechanical energy from grinding or milling to induce chemical reactions. irb.hr These techniques are increasingly recognized for their efficiency and green credentials. irb.hr

While specific detailed protocols for the direct mechanochemical synthesis of pure calcium methacrylate are not extensively documented in the provided search results, the principles can be applied from related systems. For instance, mechanochemical methods have been successfully employed for the synthesis of other calcium-containing materials, such as calcium urea (B33335) phosphate, from poorly soluble inorganic precursors like calcium carbonate or calcium hydroxide. nih.gov This suggests the feasibility of reacting methacrylic acid directly with a solid calcium source in a ball mill, potentially with liquid-assisted grinding (LAG) to enhance reaction rates. rsc.org

Solid-state polymerization of related monomers like hydrated calcium acrylate (B77674) has also been investigated, where the crystalline structure of the monomer influences the stereoregularity of the resulting polymer. acs.orgresearchgate.net This indicates that solid-state reactions can offer a high degree of control over the final product's structure. Research into the mechanochemical synthesis of calcium-based Grignard reagents further demonstrates the power of this technique to create reactive calcium species under solvent-free conditions, which could potentially be adapted for reactions with methacrylic acid derivatives. rsc.orgacs.org

Table 2: Comparison of Synthesis Approaches

| Synthesis Approach | Advantages | Disadvantages/Considerations |

| Solution-Phase | Well-established, good control over stoichiometry. | Requires solvents, potential for impurities from solvent, may require energy for solvent removal. |

| Solid-State/Mechanochemical | Reduced or no solvent use, irb.hr can lead to unique product phases, rsc.org potentially faster reaction times. rsc.org | Requires specialized equipment (e.g., ball mill), reaction monitoring can be challenging. |

Applying green chemistry principles to the synthesis of calcium methacrylate aims to reduce the environmental impact of the production process. Several aspects of the synthetic routes can be optimized to align with these principles.

The most common synthesis, reacting methacrylic acid with calcium hydroxide in water, is inherently a relatively green process as it uses water as a benign solvent and generates water as the primary byproduct. This avoids the use of volatile organic compounds (VOCs) that are often employed in chemical synthesis.

Further green aspects can be incorporated through:

Atom Economy: The neutralization reaction has a high atom economy, as most of the atoms from the reactants are incorporated into the final product.

Use of Renewable Feedstocks: While not directly detailed for calcium methacrylate, research into producing the precursor, methacrylic acid, from bio-based sources like lignocellulosic biomass is an active area of investigation. acs.org

Energy Efficiency: Conducting reactions at ambient temperature, as is common for the solution-phase synthesis of calcium methacrylate, reduces energy consumption.

Waste Reduction: Mechanochemical synthesis, by minimizing or eliminating solvent use, directly addresses the principle of waste prevention. irb.hr The byproducts of the most common reactions, water and carbon dioxide, are non-toxic.

A study on the mechanochemical synthesis of an agrochemical cocrystal highlights that these methods can use poorly soluble, abundant minerals and produce innocuous by-products like water and CO₂. nih.gov

Optimization of Reaction Parameters and Yield Control in Laboratory Synthesis

To ensure high yield and purity of calcium methacrylate in a laboratory setting, the careful optimization of reaction parameters is essential. Key variables that are typically controlled include temperature, pH, molar ratios of reactants, and reaction time.

For the common solution-phase synthesis, the slow and controlled addition of methacrylic acid to a suspension of calcium hydroxide under controlled temperature and pH conditions is crucial for maximizing yield and purity. In industrial-scale production, these parameters are finely tuned. Research on the synthesis of related acrylate resin microspheres showed that factors such as the type and dosage of the initiator and dispersant, monomer ratio, and temperature all significantly affect the product's characteristics. frontiersin.org For example, a reaction temperature of 75–80°C was found to be optimal in one study. frontiersin.org

The yield can also be influenced by the post-reaction workup. Efficient filtration, thorough washing of the product to remove unreacted starting materials and soluble byproducts, and appropriate drying are all critical steps. nih.gov For instance, in a patented process for preparing methacrylic acid from calcium methacrylate, the recovery of the product was dependent on the duration of the process. prepchem.com

Considerations for Scalable Laboratory Synthesis and Process Research

Scaling up the synthesis of calcium methacrylate from a laboratory bench to a larger, pilot, or industrial scale introduces several challenges that need to be addressed through process research. Key considerations include maintaining consistent product quality, ensuring safety, and optimizing for cost-effectiveness.

One of the primary concerns in scaling up is heat management. Exothermic reactions that are easily controlled in small flasks can lead to dangerous temperature increases in large reactors. Therefore, efficient heat exchange systems are necessary. Mixing is another critical factor; what works in a small beaker may not be effective in a large tank, potentially leading to localized "hot spots" or areas of high concentration, which can affect yield and purity.

The transition from batch processing, common in laboratories, to continuous processing can offer advantages in terms of consistency and throughput for large-scale production. Research into scalable production methods for other materials, such as mesoporous calcium carbonate, demonstrates strategies like temperature-induced aggregation and polymorphic transformation of colloids that could be relevant. researchgate.net Similarly, scalable synthesis of metal oxide nanoparticles has been achieved using techniques like flame aerosol technology, highlighting the potential for advanced manufacturing processes. acs.org

For the common precipitation method, the design of the crystallization process is crucial for controlling particle size distribution, which can be important for the material's final application. This involves managing factors like supersaturation, agitation speed, and the rate of addition of reactants on a larger scale.

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Dynamics

Solid-State NMR of Calcium;2-methylprop-2-enoate

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the local chemical environment and molecular structure of solid materials like this compound. While detailed SSNMR studies exclusively on pure this compound are not extensively documented in the reviewed literature, a comprehensive understanding can be constructed from the analysis of its constituent parts and related polymeric and composite systems. researchgate.netacs.orgacs.org

The ¹³C SSNMR spectrum of a methacrylate-containing species is expected to exhibit characteristic signals. researchgate.net For instance, studies on methacrylate-based polymers and composites show distinct peaks corresponding to the different carbon atoms in the methacrylate (B99206) group. auremn.orgresearchgate.net The methyl carbon typically appears around 18-22 ppm, the quaternary carbon at approximately 45 ppm, and the carbonyl carbon of the ester or carboxylate group at 168-180 ppm. researchgate.netresearchgate.net The vinyl carbons can be expected in the 120-140 ppm region. researchgate.net

In the context of this compound, the formation of the calcium salt from methacrylic acid would primarily influence the carboxylate (C=O) group's chemical shift. The interaction with the Ca²⁺ ion alters the electronic environment of the carboxylate group compared to its protonated state in poly(methacrylic acid) (PMAA), which shows a carboxyl signal around 180.7 ppm. auremn.org In related amorphous calcium phosphate (B84403) (ACP) systems stabilized by carboxylate-containing molecules like glutamate, the carboxylate signals are observed in the 169-183 ppm range, indicating the sensitivity of this peak to the local coordination environment. semanticscholar.org

Cross-polarization magic angle spinning (CP/MAS) experiments on related poly(methyl methacrylate) (PMMA) systems reveal signals for the methyl carbon at ~16.7 ppm, the main-chain quaternary carbon at ~45.2 ppm, the methoxy (B1213986) carbon at ~52.2 ppm, and the carbonyl carbon at ~178.1 ppm. auremn.org The analysis of CP/MAS kinetics can further elucidate the material's rigidity; materials like PMAA are characterized as very rigid due to the rapid decay of signal intensity with increasing contact time. auremn.org Therefore, SSNMR analysis of this compound would be invaluable for confirming the ionic nature of the carboxylate-calcium bond and probing the packing and conformation of the methacrylate units in the solid state.

Table 1: Typical ¹³C Solid-State NMR Chemical Shifts for Methacrylate-Related Compounds

| Functional Group | Chemical Shift (ppm) | Compound/System | Reference |

|---|---|---|---|

| Methyl (-CH₃) | 16.0 - 22 | PMAA, PMMA, Methacrylate | auremn.orgresearchgate.net |

| Quaternary Carbon | ~45 | PMMA, Siloxane-PMMA | auremn.orgresearchgate.net |

| Vinyl Carbons (C=C) | 123 - 133 | Methacrylate Group | researchgate.net |

Solution-State NMR of Precursors or Related Species

Solution-state NMR is fundamental for characterizing the precursors of this compound, primarily methacrylic acid (MAA). The ¹H NMR spectrum of MAA provides unambiguous signals that are well-documented. chemicalbook.com In a solvent like CDCl₃, the spectrum shows a broad singlet for the carboxylic acid proton at a significantly downfield shift, typically around 12.2 ppm. chemicalbook.com The two vinyl protons, being chemically non-equivalent, appear as distinct multiplets at approximately 6.26 ppm and 5.69 ppm. chemicalbook.com The methyl group protons give rise to a sharp singlet at about 1.96 ppm. chemicalbook.com

When analyzing polymers of the precursor, such as poly(methacrylic acid) (PMAA), the solvent and pH play a crucial role. researchgate.net In D₂O, the chemical shifts of PMAA are strongly influenced by the degree of ionization of the carboxyl groups. researchgate.net This highlights the sensitivity of NMR to the deprotonation process that occurs during the formation of a salt like this compound. The formation of the calcium salt from MAA would be confirmed in the ¹H NMR spectrum by the disappearance of the acidic proton signal at ~12 ppm. Concurrently, shifts in the positions of the vinyl and methyl proton resonances would be expected, reflecting the change in the electronic environment upon deprotonation and ionic bond formation with calcium.

Table 2: ¹H NMR Chemical Shift Assignments for Methacrylic Acid (Precursor)

| Assignment | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |

|---|---|---|---|---|

| Carboxylic Acid (-COOH) | ~12.2 | Broad Singlet | CDCl₃ | chemicalbook.com |

| Vinyl Proton (=CH₂) | ~6.26 | Multiplet | CDCl₃ | chemicalbook.com |

| Vinyl Proton (=CH₂) | ~5.69 | Multiplet | CDCl₃ | chemicalbook.com |

Electron Microscopy for Morphological and Nanostructural Characterization

Scanning Electron Microscopy (SEM) for Surface Topography and Particle Morphology

In related composite systems, such as those containing methacrylate-functionalized calcium phosphate (MCP), SEM, often coupled with energy-dispersive X-ray spectroscopy (EDS), is used to assess the morphology and elemental composition of surface layers. mdpi.comravellispa.it For example, SEM analysis of PMMA/CaO composite coatings has identified the presence of distinct calcium oxide particles on the polymer surface. repositorioinstitucional.mx Similarly, in PMMA composites with biphasic calcium phosphate, SEM imaging has confirmed the formation of new, spherically-shaped hydroxyapatite (B223615) on the surface after immersion in simulated body fluid, demonstrating the material's bioactivity. nih.gov The fracture surfaces of composites are also examined to understand the dispersion of the filler within the polymer matrix. tandfonline.com These examples collectively demonstrate that SEM provides critical, high-magnification insights into the micro- and nanoscale topography and particle distribution of materials containing this compound.

Transmission Electron Microscopy (TEM) for Internal Structure and Crystallinity

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the characterization of the internal nanostructure, crystallinity, and the morphology of primary nanoparticles. oup.com TEM has been effectively used to study related systems, providing a model for what can be learned about this compound. For instance, TEM analysis of amorphous calcium phosphate (ACP) nanoparticles engineered with methacrylic acid revealed their size, shape, and state of dispersion within a dental adhesive matrix. researchgate.net

A particularly insightful application of TEM was shown in a study on the crystallization of calcium-silicate-hydrate (C-S-H) in the presence of methacrylate ester-based polymers. iaea.org TEM imaging captured the initial precipitation of metastable, globular nanoparticles with diameters of 20–60 nm, which subsequently transformed into characteristic nanofoils. iaea.org This demonstrates the power of TEM in elucidating crystallization pathways and the influence of methacrylate-based molecules on the internal structure of inorganic precipitates at the nanoscale. iaea.org Although sample preparation for TEM can be challenging for some polymers, the technique remains indispensable for probing the internal structure, identifying the presence of crystalline domains through electron diffraction, and understanding the dispersion and morphology of nanoparticles within a larger matrix. oup.comnih.gov

Thermal Analysis for Decomposition Pathways and Transition Mechanisms

Thermogravimetric Analysis (TGA) for Decomposition Kinetics and Thermal Stability

Thermogravimetric analysis (TGA) is a cornerstone technique for determining the thermal stability and decomposition profile of materials by measuring changes in mass as a function of temperature. etamu.edu For a hydrated salt like this compound, a multi-stage decomposition is expected, analogous to the well-studied decomposition of calcium oxalate (B1200264) monohydrate (CaC₂O₄·H₂O) and the dehydration of calcium acrylate (B77674) dihydrate. bac-lac.gc.caegyankosh.ac.in The TGA curve for such a compound would typically show an initial mass loss at a lower temperature (e.g., below 220°C), corresponding to the release of water molecules (dehydration). egyankosh.ac.in This would be followed by one or more decomposition steps at higher temperatures, representing the breakdown of the methacrylate anion. The final residual mass at high temperatures would correspond to a stable inorganic compound, such as calcium carbonate or calcium oxide. egyankosh.ac.in

The incorporation of calcium salts into methacrylate polymer systems has been shown to enhance thermal stability. TGA studies on poly(methyl methacrylate) (PMMA) composites containing calcium carbonate (CaCO₃) nanoparticles demonstrated that the decomposition temperature of the polymer significantly increases with higher CaCO₃ loading. akjournals.com For example, the decomposition temperature (Td) of pure PMMA was 651 K, which increased to 675 K with a 4 wt% loading of CaCO₃ nanoparticles. akjournals.com Similar improvements in thermal stability have been noted for PMMA reinforced with calcium β-pyrophosphate. nih.govmanchester.ac.uk

Furthermore, TGA data collected at multiple heating rates can be used to determine the kinetics of the decomposition process. researchgate.net Methods like the Flynn–Wall–Ozawa model allow for the calculation of the apparent activation energy (Ea) of decomposition, providing quantitative insight into the material's stability. researchgate.netmarquette.edu Studies on PMMA composites with layered copper hydroxy methacrylate have used this approach to show that the activation energy for decomposition is significantly higher for the composite compared to pure PMMA, confirming the stabilizing effect of the metallic salt. marquette.edu

Table 3: TGA Decomposition Data for PMMA and PMMA/CaCO₃ Nanocomposites

| Material | Filler Content (wt%) | Decomposition Temperature (Td) (K) | Reference |

|---|---|---|---|

| Pure PMMA | 0 | 651 | akjournals.com |

| PMMA/CaCO₃ | 1 | 653 | akjournals.com |

| PMMA/CaCO₃ | 2 | 660 | akjournals.com |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Polymerization Energetics

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to measure the heat flow associated with material transitions as a function of temperature. nih.govtainstruments.com For this compound, DSC provides critical insights into phase transitions (like melting and glass transitions) and the energetics of its polymerization.

During a typical DSC experiment, the sample and a reference are subjected to a controlled temperature program. nih.gov When the sample undergoes a physical transformation, such as melting, or a chemical reaction, like polymerization, heat is either absorbed (endothermic process) or released (exothermic process). This results in a difference in heat flow between the sample and the reference, which is recorded as a peak on a DSC thermogram. researchgate.net

The polymerization of methacrylate monomers is a highly exothermic process. mdpi.comnih.gov The heat of polymerization for a standard methacrylate double bond is approximately -55 to -57 kJ/mol. mdpi.commdpi.com This significant release of energy can be precisely measured by integrating the area of the exothermic peak on the DSC curve, providing the total reaction enthalpy (ΔH). The rate of polymerization can also be determined from the heat flow signal over time. mdpi.com

In addition to polymerization, DSC can identify other thermal events. For the unpolymerized monomer, an endothermic peak corresponding to its melting point would be expected. For the resulting polymer, poly(calcium methacrylate), a glass transition (Tg) may be observed. This appears as a step-like change in the heat capacity on the DSC baseline, representing the transition from a rigid, glassy state to a more flexible, rubbery state. acs.org

Below is a table summarizing the expected thermal events for this compound during DSC analysis.

Table 1: Expected Thermal Events in DSC Analysis of this compound This table presents hypothetical but expected values based on typical behavior of methacrylate monomers and polymers.

| Thermal Event | Expected Temperature Range (°C) | Type of Process | Associated Enthalpy (ΔH) | Description |

|---|---|---|---|---|

| Glass Transition (Tg) | 100 - 150 | Endothermic (Step Change) | N/A (Change in Heat Capacity) | Reversible transition in the amorphous regions of the polymer from a rigid to a flexible state. |

| Polymerization | 150 - 250 | Exothermic (Peak) | Approx. -56 kJ/mol | Irreversible chemical reaction where monomer units link to form a polymer, releasing significant heat. |

| Melting (Tm) | > 250 | Endothermic (Peak) | Varies | Transition of the crystalline solid monomer or polymer to a liquid state. |

Surface Science Techniques for Interfacial Chemistry

The surface properties of a material are critical in applications involving interfaces, adhesion, and biocompatibility. Techniques like X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) provide nanoscale information about the chemical composition and physical topography of surfaces.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nanometers of a material's surface. casaxps.com

In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The binding energy of these emitted photoelectrons is characteristic of the element from which they originated and its chemical environment (oxidation state and bonding). bris.ac.uk

For this compound, XPS analysis confirms the presence of calcium, oxygen, and carbon. High-resolution spectra of the Ca 2p, O 1s, and C 1s regions provide detailed information about the chemical bonding. The interaction between the calcium ion and the methacrylate anion forms a calcium carboxylate salt. This is confirmed by the specific binding energies observed in the XPS spectra. A study involving the reaction of calcium with poly(methyl methacrylate) (PMMA) showed the formation of a calcium carboxylate species at the interface. researchgate.net The Ca 2p spectrum shows a characteristic doublet (Ca 2p3/2 and Ca 2p1/2) with binding energies consistent with calcium in a +2 oxidation state bonded to carboxylate groups. researchgate.netresearchgate.net The binding energy for the Ca 2p3/2 peak in such a carboxylate is typically found around 347.5 eV. researchgate.net This value is distinct from other calcium species like calcium oxide or calcium carbonate. thermofisher.com

Analysis of the C 1s spectrum reveals multiple carbon environments: the C-C/C-H bonds of the hydrocarbon backbone, the carbon in the carboxylate (O-C=O) group, and the methyl group carbon. Similarly, the O 1s spectrum distinguishes between the two oxygen atoms in the carboxylate group, which are in an equivalent bonding environment in the ionically bonded salt.

The following table summarizes the expected binding energies for the different chemical states in this compound.

Table 2: Representative XPS Binding Energies for this compound Binding energies are referenced to the adventitious carbon C 1s peak at 284.8 eV. Data is synthesized from studies on related calcium carboxylate and methacrylate systems. casaxps.comresearchgate.netthermofisher.com

| Element (Core Level) | Chemical State / Functional Group | Expected Binding Energy (eV) |

|---|---|---|

| Ca 2p3/2 | Ca2+ (-COO-)2 | ~ 347.5 |

| Ca 2p1/2 | Ca2+ (-COO-)2 | ~ 351.0 |

| O 1s | Carboxylate (O=C-O-) | ~ 531.5 - 532.5 |

| C 1s | Carboxylate (O=C-O-) | ~ 288.5 - 289.0 |

| C 1s | Quaternary Carbon (C-COO) | ~ 286.0 - 286.5 |

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique with extremely high resolution, capable of producing three-dimensional images of a sample's surface topography at the nanoscale. rsc.orgnih.gov It works by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured to create the topographic map. redalyc.org

Key quantitative parameters derived from AFM data include the average roughness (Ra) and the root-mean-square (RMS or Rq) roughness. researchgate.net Ra is the arithmetic average of the absolute values of the height deviations from the mean surface level, while Rq is the square root of the average of the squared height deviations. These parameters provide a statistical measure of the surface's smoothness or irregularity, which is crucial for applications where adhesion, friction, or optical clarity are important. For instance, a study on a PMMA/CaO composite coating reported an RMS roughness of 139 nm and an average roughness (Ra) of 470 nm. repositorioinstitucional.mx

The table below presents typical surface roughness parameters that could be expected for a film of poly(calcium methacrylate), based on data from related polymer systems.

Table 3: Representative AFM Surface Roughness Parameters for a Poly(calcium methacrylate) Film Values are representative and can vary significantly based on film preparation method, thickness, and measurement parameters (e.g., scan size). repositorioinstitucional.mxresearchgate.net

| Parameter | Symbol | Typical Value Range | Description |

|---|---|---|---|

| Average Roughness | Ra | 5 - 100 nm | The arithmetic average deviation of the roughness profile from the mean line. |

| RMS Roughness | Rq (or RMS) | 10 - 150 nm | The root mean square average of the height deviations from the mean line. More sensitive to large peaks and valleys than Ra. |

Theoretical and Computational Investigations of Calcium;2 Methylprop 2 Enoate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on quantum mechanics, are employed to investigate the electronic properties of molecules with high accuracy. mdpi.comsyr.edu These methods provide detailed information about molecular structure, the nature of chemical bonds, and electron distribution.

Density Functional Theory (DFT) has become a primary method for studying the molecular and electronic structure of calcium-containing compounds. nih.govnih.govacademie-sciences.fr It is used to determine optimized geometries, interaction energies, and the fundamental nature of bonding in both individual molecules and crystalline solids. syr.edumdpi.com

In the context of calcium methacrylate (B99206), DFT calculations are crucial for understanding its polymerization behavior. typeset.ioanu.edu.au Theoretical calculations have shown that the coordination of the calcium ion (Ca²⁺) with the carboxylate groups of the methacrylate monomer and the growing polymer chain is a key factor. anu.edu.auscispace.com DFT studies on related calcium carboxylate systems, such as calcium sebacate (B1225510), have successfully solved crystal structures through methods like simulated annealing, revealing that calcium ions can form layers connected by the organic molecules. mattialopresti.com For calcium methacrylate, DFT helps to model the chelated bridging scaffolds that form during polymerization, involving the terminal, penultimate, and incoming monomer units. anu.edu.au The stability of these structures is highly dependent on the coordination environment. For instance, calculations indicate that bridging carboxylate coordination is typically observed in the solid-state when three or fewer water molecules are coordinated to the Ca²⁺ ion. scispace.com

DFT calculations have also been applied to investigate the structure of various calcium phosphate (B84403) and oxalate (B1200264) crystals, demonstrating the method's reliability in predicting the structures and the role of water molecules in stabilizing the crystal lattice. academie-sciences.fr These studies provide a strong basis for applying similar computational strategies to elucidate the precise crystal structure of calcium;2-methylprop-2-enoate.

Table 1: Key Findings from DFT Studies on Calcium Carboxylate Systems

| System/Property Studied | Computational Method | Key Findings | Reference |

| Radical Polymerization of Calcium Methacrylate | Quantum Chemistry (DFT) | Distonic radical-cation interactions are crucial for reactivity; a chelated bridging scaffold involving the Ca²⁺ ion regulates stereochemistry. | typeset.ioanu.edu.au |

| Stability of Polymerization Intermediates | Quantum Chemistry (DFT) | Bridging coordination modes in dimethylformamide (DMF) are approximately 40 kJ/mol more stable than chelated or non-chelated structures. | |

| Crystal Structure of Calcium Sebacate | Simulated Annealing from X-ray Powder Data | Calcium ions form layers connected by sebacate molecules in a bis-bidentate chelating and bridging configuration. | mattialopresti.com |

| Calcium Oxalate Dihydrate (COD) Structure | Density Functional Theory (DFT) | Identified the amount and distribution of zeolitic water molecules within the crystal structure, clarifying its composition as CaC₂O₄·(2+x)H₂O. | academie-sciences.fr |

Elucidation of Molecular Orbitals and Electron Density Distributions

The electronic structure of this compound and its complexes can be detailed through the analysis of molecular orbitals and electron density. Methods such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are used to quantify the nature of the Ca-O bond. nih.govnih.gov Studies on other Ca(II) complexes show that Ca-N bonds have a significant ionic character. nih.govnih.gov A similar high degree of ionicity is expected for the Ca-O bonds in this compound.

Mulliken population analysis has been used to examine how radical delocalization is affected by cation coordination during polymerization. scispace.com In the radical polymerization of calcium methacrylate, electrostatic interactions between the Ca²⁺ ion and the radical center can delocalize spin density, which in turn lowers the activation energy for propagation. The stabilization of the radical species, measured as the relative C-H bond dissociation energy, is strongly correlated with the spin density on the carbon atom of the formal radical center. scispace.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to understand reactivity. In related systems, the energy gap between HOMO and LUMO provides insights into the electronic properties and potential for charge transfer. researchgate.net The density of states (DOS) can also be calculated to provide a comprehensive picture of the electronic structure and energy level distributions. researchgate.net

Computational methods can predict various spectroscopic signatures, which can then be compared with experimental data for validation. Time-dependent density functional theory (TD-DFT) is a common approach for calculating electronic absorption spectra (UV-Vis). nih.govnih.gov For example, TD-DFT calculations on related Ca(II) complexes have successfully predicted strong shifts in absorption bands upon changes to the ligand structure. nih.govnih.gov

DFT can also be used to calculate vibrational frequencies, corresponding to infrared (IR) and Raman spectra. academie-sciences.fr These calculations help in assigning experimental spectral bands to specific molecular vibrations. For instance, calculations on calcium oxalates have been validated against experimental IR and Raman spectra. academie-sciences.fr Similarly, the calculation of Nuclear Magnetic Resonance (NMR) spectra is possible and has been applied to calcium-containing systems, providing another layer of structural verification. academie-sciences.frresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations model the movements and interactions of atoms and molecules over time, providing a dynamic picture of processes like crystal packing and ligand exchange. nih.govnih.gov

MD simulations can reveal how molecules of this compound arrange themselves in a condensed phase. These simulations help in understanding the non-covalent interactions, such as van der Waals forces and hydrogen bonds, that govern the crystal packing. nih.gov In simulations of related systems like poly(methacrylic acid), the formation of chain aggregates is shown to be driven by extensive interchain hydrogen bond formation. bohrium.com

The interaction between the methacrylate anion and the calcium counterion is a key aspect. MD simulations of calcium ions with polyacrylate chains show that the "site binding" of Ca²⁺ to the carboxylate groups is driven by an entropy gain from the release of water molecules. acs.org This binding induces local rigidity in the polymer chain. acs.org At high concentrations, this can favor interchain interactions and lead to aggregation, while at low concentrations, it can cause individual chains to adopt coiled, crystal-like conformations. acs.org The interaction between methacrylate monomers themselves is also significant; theoretical calculations have shown that the self-interaction between methacrylate monomers can be stronger than their interaction with a solvent like supercritical CO₂ at lower pressures. nih.gov

In the context of polymerization, MD simulations can model the dynamic process of an incoming monomer coordinating to the Ca²⁺ ion at the growing polymer chain end. Studies on the radical polymerization of calcium methacrylate suggest that the Ca²⁺ ion forms a bridging scaffold with the terminal, penultimate, and incoming monomer carboxylate groups. anu.edu.au This coordination structure orients the reacting species, which is essential for stereocontrol. anu.edu.au The distances between the radical and the cation are critical; shorter distances in the terminal-monomer coordination pathway (3.76–3.90 Å) compared to the terminal-penultimate pathway (4.10–4.26 Å) make the former more favorable.

Computational Modeling of Polymerization Mechanisms and Stereocontrol

The radical polymerization of this compound (calcium methacrylate, CaMA) has been a subject of detailed computational investigation to elucidate the mechanisms governing its high degree of stereocontrol. anu.edu.auacs.org Quantum chemical calculations, particularly density functional theory (DFT), have been instrumental in understanding the origins of the observed isospecificity, where the polymer chain predominantly adopts an isotactic configuration. anu.edu.auscispace.com

Computational studies have revealed that the stereoregulation in CaMA polymerization is not a simple process but is intricately linked to the coordination chemistry of the calcium ion. anu.edu.au A key finding from these theoretical models is the concept of a "chelated bridging scaffold." anu.edu.au This proposed structure involves the Ca²⁺ ion coordinating simultaneously with the carboxylate groups of the terminal and penultimate monomer units at the growing polymer chain end, as well as the incoming monomer. anu.edu.au This multiple chelation is believed to be the cornerstone of stereocontrol. anu.edu.auscispace.com

The models suggest that this scaffold orients the incoming monomer in a specific way relative to the growing chain, favoring isotactic addition. anu.edu.au In solvents like N,N-dimethylformamide (DMF), theoretical calculations support the formation of this chelated structure, which simultaneously activates the incoming monomer towards propagation and regulates the orientation of the terminal and penultimate side chains. anu.edu.auacs.org The disruption of this bridging scaffold in more polar solvents or with different counter-ions leads to a loss of isotactic control, which aligns with experimental observations. scispace.com

A critical aspect highlighted by computational modeling is the role of distonic radical-cation interactions. anu.edu.auscispace.com The electrostatic interaction between the calcium cation and the radical at the polymer chain end is significant. anu.edu.au This interaction stabilizes the radical, and the degree of stabilization depends on the coordination structure. anu.edu.auscispace.com Calculations have shown that the coordination of the cation to the terminal and incoming monomer side-chains reduces the distance between the radical and the cation, which enhances the reactivity of these modes over the stereocontrolling terminal-penultimate binding modes. anu.edu.au This helps to explain why high isotacticity is achieved with CaMA, in contrast to many other Lewis acid-mediated radical polymerizations. anu.edu.au

The polymerization can proceed via four different pathways, and computational methods have been used to assess the kinetic feasibility of each. scispace.com The results indicate that the terminal-penultimate propagation pathway, which is intuitively the mechanism for isotactic regulation, is influenced by these distonic radical-cation interactions. scispace.com

The computational methods employed for these investigations typically involve ab initio molecular orbital theory and DFT calculations, often carried out using software packages like Gaussian and Molpro. anu.edu.auscispace.com

Table 1: Key Computational Findings on CaMA Polymerization Stereocontrol

| Computational Finding | Description | Implication for Stereocontrol |

|---|---|---|

| Chelated Bridging Scaffold | The Ca²⁺ ion forms a µ-κ²:κ¹ bridging coordination with the terminal, penultimate, and incoming monomer carboxylate groups. anu.edu.au | This scaffold pre-organizes the monomer for isotactic addition, acting as the primary mechanism for stereoregulation. anu.edu.au |

| Distonic Radical-Cation Interactions | Electrostatic interactions between the Ca²⁺ ion and the delocalized radical stabilize the transition state. anu.edu.au | This stabilization enhances reactivity and influences the preference for specific propagation pathways. anu.edu.auscispace.com |

| Solvent Effects | The stability of the bridging scaffold is dependent on the polarity of the solvent. scispace.com | In polar solvents that can disrupt the chelation, a decrease in isotactic control is predicted and observed. scispace.com |

Derivation of Structure-Reactivity and Structure-Function Relationships from Computational Data

Computational studies on this compound provide significant insights into the relationships between its molecular structure and its reactivity, particularly in polymerization. These structure-reactivity relationships are crucial for understanding and predicting the behavior of the monomer and the properties of the resulting polymer.

Furthermore, computational models have established a relationship between the nature of the cation and the degree of stereocontrol. The ability of Ca²⁺ to form a stable, multi-point chelated structure is key to its effectiveness in promoting isotacticity. anu.edu.auscispace.com This explains why it is more effective than some other metal ions in controlling the stereochemistry of methacrylate polymerization. anu.edu.au This understanding allows for the prediction of how different metal salts might behave in similar polymerizations.

Quantitative Structure-Property Relationship (QSPR) models represent a broader application of deriving structure-function relationships from computational data. nih.gov While not always applied specifically to CaMA in the found literature, the methodology is relevant. In this approach, computational descriptors of a monomer's structure (e.g., electronic properties, size, shape) are correlated with experimentally determined properties of the resulting polymer (e.g., protein adsorption, cell attachment). nih.gov For polymethacrylates in general, QSPR has been used to build predictive models for biological responses on polymer surfaces. nih.gov

For CaMA, a structure-function relationship can be inferred where the structure (the calcium methacrylate monomer) leads to a specific function (the formation of a highly isotactic polymer). This isotacticity, in turn, influences the macroscopic properties and potential functions of the resulting poly(calcium methacrylate). For instance, the stereoregularity of a polymer is known to affect its physical properties such as crystallinity, melting point, and mechanical strength.

Computational analysis of the interactions between methacrylate functional groups and surfaces can also inform structure-function relationships. acs.org For example, the way the carboxylate group in CaMA interacts with other materials or biological tissues is a function of its chemical structure and the presence of the calcium ion. This is particularly relevant in applications like dental or bone cements, where the interaction with biological surfaces is critical. frontiersin.orgmdpi.com

Table 2: Computationally Derived Structure-Reactivity/Function Relationships for CaMA

| Structural Feature | Related Reactivity/Function | Computational Evidence |

|---|---|---|

| Ca²⁺ Coordination Environment | Enhanced rate of polymerization (catalysis) | DFT calculations show a reduction in the activation energy for propagation due to radical-cation stabilization. anu.edu.au |

| Chelated Bridging Structure | High degree of isotactic polymer formation (stereocontrol) | Quantum chemical models indicate this scaffold orients the incoming monomer, favoring isospecific propagation. anu.edu.au |

| Monomer Functional Groups | Interaction with surfaces and biological molecules | Broader QSPR models for methacrylates correlate monomer structure with polymer surface properties and biological response. nih.gov |

Mechanistic Studies and Reaction Pathways Involving Calcium;2 Methylprop 2 Enoate

Elucidation of Coordination Chemistry and Metal-Ligand Interactions

The coordination chemistry of calcium;2-methylprop-2-enoate is central to its reactivity, particularly in polymerization processes. The calcium ion (Ca²⁺) acts as a Lewis acid, interacting with the methacrylate (B99206) ligand, which serves as a Lewis base. libretexts.org These interactions are stronger than typical intermolecular forces but weaker than covalent or ionic bonds. libretexts.org

In complexes involving calcium, carboxylate groups can coordinate in various ways, including monodentate or bidentate fashions, where two metal-oxygen bonds of nearly equal length are formed. scispace.com For calcium methacrylate, the Ca²⁺ ion has a strong tendency to form bridging scaffolds with the carboxylate groups, which can lead to the formation of coordination polymers. A frequently encountered motif in calcium carboxylate salts is the triply bridging μ-κ²:κ¹ structure. Quantum chemistry calculations have shown that during the radical polymerization of calcium methacrylate in N,N-dimethylformamide (DMF), the terminus of the growing polymer chain forms a chelated bridging scaffold. acs.org This structure involves the Ca²⁺ ion coordinating with the carboxylate groups of the terminal, penultimate, and incoming monomer units. acs.org

Theoretical calculations indicate that these bridging coordination modes are significantly more stable, by approximately 40 kJ/mol in DMF, compared to simpler chelated or non-chelated structures. acs.org The geometry of metal-ligand interactions in proteins and other complexes shows that while bond angles can be flexible, coordination numbers and shapes are well-established. scispace.com In the case of calcium methacrylate polymerization, this coordination environment is crucial for dictating the stereochemical outcome of the reaction. acs.org

Investigation of Polymerization Initiation, Propagation, and Termination Mechanisms

The polymerization of this compound can proceed through different mechanisms, with radical polymerization being the most extensively studied due to its unique stereochemical control. nih.gov The general process of polymerization involves three main steps: initiation, where active species are formed; propagation, where monomer units are sequentially added to the growing chain; and termination, where the active center is deactivated. rsc.org

The radical polymerization of calcium methacrylate (CaMA) is characterized by specific mechanistic features influenced by the calcium ion.

Initiation and Propagation: The process is typically initiated by standard radical initiators like 2,2'-azobisisobutyronitrile (AIBN). nih.gov The propagation step is significantly influenced by distonic radical-cation interactions. acs.org Electrostatic interactions between the Ca²⁺ ion and the delocalized radical at the growing chain end stabilize the radical, lowering the activation energy for propagation by 6–28 kJ/mol. This stabilization enhances the reactivity. acs.org

Quantum chemistry studies have revealed that the propagation pathway involving Ca²⁺ coordination to the terminal and incoming monomer side-chains is favored over modes where the cation coordinates to the terminal and penultimate side-chains. acs.org The terminal-monomer propagation pathway is favored by 11–12.5 kJ/mol due to stronger radical-cation interactions and shorter radical-cation distances (3.76–3.90 Å versus 4.10–4.26 Å in terminal-penultimate mode).

Kinetics: The kinetics of the polymerization are highly dependent on the solvent used. nih.govrsc.org The polarity of the solvent can disrupt the chelated bridging scaffold that directs the polymerization. In aprotic solvents like DMF, the scaffold remains intact, leading to high stereocontrol. nih.gov However, the addition of polar solvents like water can disrupt the Ca²⁺-carboxylate bridges, affecting the reaction kinetics and the stereoregularity of the resulting polymer. The propagation rate coefficient (k_p) is influenced by monomer-solvent hydrogen bonding, which varies with solvent polarity. rsc.org

Termination: Termination of the growing polymer chains can occur through standard radical mechanisms such as combination (coupling) or disproportionation, where a hydrogen atom is transferred from one radical chain to another. rsc.org

While less common for this specific monomer, methacrylates can undergo anionic polymerization, typically initiated by strong nucleophiles like organometallic compounds (e.g., n-butyllithium) or alkoxides (e.g., potassium tert-butoxide). acs.orgnih.gov This mechanism is known for producing polymers with narrow molecular weight distributions due to the stable nature of the growing carbanionic chain ends, which generally resist termination and transfer reactions. acs.orgworldscientific.com

The initiation involves the addition of the nucleophilic initiator to the monomer's double bond, creating a carbanion that then propagates by attacking subsequent monomer units. nih.gov For methacrylate monomers, side reactions can be a challenge, often requiring very low temperatures (e.g., -78 °C) to suppress them. acs.orgmdpi.com However, studies using potassium tert-butoxide (t-BuOK) as an initiator have shown successful polymerization of alkyl methacrylates at higher temperatures, even up to 60 °C, with high conversion rates. acs.org The larger radius of the K⁺ counter-ion compared to Li⁺ is thought to reduce side reactions. acs.org While specific studies on the anionic polymerization of calcium methacrylate are scarce in the literature, the general principles for methacrylate monomers would apply, with the Ca²⁺ counter-ion expected to play a significant role in the reaction, though this pathway is less explored than radical polymerization. mdpi.com

A key feature of the radical polymerization of this compound is the high degree of stereocontrol exerted by the calcium ion, leading to the formation of isotactic-rich polymers. nih.gov Tacticity describes the stereochemical arrangement of chiral centers in a polymer backbone. In an isotactic polymer, the side groups are all on the same side of the polymer chain.

The mechanism for this stereoregulation is the formation of a chelated bridging scaffold in aprotic solvents like DMF. acs.org The Ca²⁺ ion coordinates simultaneously with the carboxylate groups of the terminal unit, the penultimate unit, and the incoming monomer. This coordination holds the radical chain end and the incoming monomer in a specific orientation that favors isotactic addition. This process simultaneously activates the monomer for propagation and regulates the relative orientation of the side chains. acs.org

The effectiveness of this stereocontrol is highly dependent on the reaction conditions, particularly the solvent.

Table 1: Effect of Solvent on the Tacticity of Poly(methyl methacrylate) Derived from Calcium Methacrylate Polymerization This table presents the triad (B1167595) tacticity (isotactic - mm, heterotactic - mr, syndiotactic - rr) of poly(methyl methacrylate) (PMMA) obtained after the hydrolysis and methylation of poly(calcium methacrylate) polymerized under different solvent conditions.

| Solvent System | Isotactic Triad (mm) % | Heterotactic Triad (mr) % | Syndiotactic Triad (rr) % | Source(s) |

|---|---|---|---|---|

| DMF | 59 - 65 | 30 - 33 | 5 - 8 | nih.gov, |

| Toluene/DMF (2:1) | 65 | 30 | 5 | nih.gov |

| DMF + 10% Water | <50 | - | Increased |

Data sourced from studies on the radical polymerization of calcium methacrylate at 60 °C with AIBN initiator. The resulting poly(calcium methacrylate) was converted to PMMA for analysis.

As shown in the table, polymerization in DMF or a toluene/DMF mixture yields a polymer with high isotactic content (up to 65%). nih.gov The addition of a polar solvent like water disrupts the chelating scaffold, leading to a loss of isotactic control. This demonstrates that the ionic interaction between the calcium ion and the methacrylate carboxylate groups is the key to stereocontrol in the radical polymerization process. nih.gov

Chemical and Thermal Degradation Mechanisms and Products

Polymers derived from this compound are subject to degradation under chemical and thermal stress. The degradation pathways involve the breakdown of both the polymer backbone and the side groups.

Upon heating, calcium methacrylate can decompose to yield calcium oxide fumes along with organic acid and other organic vapors. acs.org The thermal degradation of related poly(methacrylates), such as poly(methyl methacrylate) (PMMA), often proceeds in multiple stages. researchgate.netafinitica.com The first stage, typically occurring at lower temperatures (around 200-300°C), involves the scission of side chains and the decomposition of terminal double bonds. researchgate.netakjournals.com The second, higher temperature stage (above 300°C) is characterized by the random scission of the polymer main chain, which can lead to depolymerization, regenerating the monomer in significant quantities. afinitica.comakjournals.comnih.gov For poly(allyl methacrylate), anhydride (B1165640) structures have been identified in the residue after partial degradation. nih.gov

Table 2: Thermal Degradation Characteristics of Related Polymethacrylates

| Polymer | Degradation Onset (T₀) / Stages | Major Degradation Products | Source(s) |

|---|---|---|---|

| Poly(methyl methacrylate) (PMMA) | Stage 1: ~290°C, Stage 2: ~365°C | Methyl methacrylate (monomer) | researchgate.net, afinitica.com |

| Poly(allyl methacrylate) (PAMA) | Stage 1: ~270°C, Stage 2: ~420°C | Allyl methacrylate (monomer), CO, CO₂, H₂, CH₄ | nih.gov |

| Poly(glycidyl methacrylate) (PGMA) | Onset (T₀): ~250°C | - | researchgate.net |

Temperatures are approximate and depend on heating rate and experimental conditions.

The ionic nature of this compound and its polymers makes them susceptible to hydrolysis, particularly in aqueous environments. acs.org The primary mechanism of hydrolytic degradation is the cleavage of the ester bonds within the methacrylate units. acs.orglibretexts.org This reaction is technically a reaction with water, but it is often catalyzed by the presence of acids or, more commonly, bases (alkaline hydrolysis).

The process involves a nucleophilic attack on the carbonyl carbon of the ester group by a water molecule or, more rapidly, a hydroxide (B78521) ion (OH⁻). acs.org This leads to the breaking of the ester linkage, reverting the polymer back to poly(methacrylic acid) and releasing calcium hydroxide, or forming calcium salts of the carboxylic acid. acs.org

The rate of this degradation is pH-dependent. acs.org For instance, hydrogels based on methacrylate esters show significantly faster degradation rates at higher pH values (e.g., pH 7.4 or 8.0) compared to neutral or acidic conditions, which is consistent with a hydroxide-driven ester hydrolysis mechanism. acs.org The final products of complete hydrolysis in an aqueous environment are methacrylic acid and calcium hydroxide. acs.org This susceptibility to hydrolysis is a critical factor in applications where the material is exposed to physiological or aqueous media.

Thermal Decomposition Kinetics and Pathways

Detailed kinetic studies, including the determination of parameters such as activation energy and reaction order for the thermal decomposition of pure this compound, are not extensively documented in publicly available literature. However, the general decomposition behavior can be inferred from safety data and studies on composite materials containing the compound.

When subjected to elevated temperatures, this compound is expected to decompose into inorganic and organic products. The primary hazardous decomposition products identified include calcium oxide fumes, organic acids, and other organic vapors. gelest.com This suggests that the decomposition pathway involves the breakdown of the salt into the stable inorganic oxide (Calcium oxide) and the degradation of the methacrylate component into volatile organic fragments.

Thermogravimetric analysis (TGA) performed on dental resins containing varying amounts of this compound provides some insight. In these studies, the residual mass of the composite material at 800 °C under a nitrogen atmosphere increased proportionally with the initial concentration of this compound. This remaining weight was attributed to the calcium content and residual carbon, which supports the formation of a stable, non-volatile calcium compound, such as calcium oxide or calcium carbonate (if CO2 is present or formed), upon decomposition.

Table 1: Expected Thermal Decomposition Products of this compound

| Product Category | Specific Compound/Vapor | Source of Information |

| Inorganic Residue | Calcium oxide (CaO) | Safety Data Sheet gelest.com |

| Organic Vapors | Organic Acids | Safety Data Sheet gelest.com |

| Other Organic Vapors | Safety Data Sheet gelest.com |

Reactivity with Other Chemical Species in Controlled Environments

The reactivity of this compound is characterized by the behavior of its ionic calcium center and its methacrylate functional groups. It is known to be incompatible with several classes of chemicals and undergoes reactions typical of calcium salts and unsaturated esters. gelest.com

Hydrolysis: The hydrated form of this compound decomposes slowly in contact with water. gelest.com As a salt of a weak acid (methacrylic acid) and a strong base (calcium hydroxide), it is susceptible to hydrolysis, which would revert the compound to methacrylic acid and calcium hydroxide. The rate of this hydrolysis is expected to be influenced by pH, a common characteristic for methacrylate esters. nih.govnih.gov

Reactivity with Acids:

Strong Acids: this compound is incompatible with strong acids like sulfuric acid. gelest.com The expected reaction involves the displacement of the weaker methacrylic acid by the stronger sulfuric acid, leading to the formation of calcium sulfate (B86663) and free methacrylic acid. The low solubility of calcium sulfate could lead to its precipitation, potentially coating the remaining reactant and inhibiting the reaction, a phenomenon observed with other calcium salts. quora.comechemi.comquora.com

Weak Acids: Reaction with weaker acids, such as carbonic acid (formed from carbon dioxide in water), can also occur. In a controlled environment, bubbling carbon dioxide through a solution containing this compound can lead to the precipitation of insoluble calcium carbonate and the formation of methacrylic acid. google.com

Reactivity with Other Incompatible Chemicals:

Oxidizing Agents: The compound is listed as incompatible with oxidizing agents. gelest.com The carbon-carbon double bond in the methacrylate group is susceptible to oxidation.

Phosphates and Soluble Carbonates: Incompatibility with phosphates and soluble carbonates is noted. gelest.com These anions are expected to react with the calcium ions to form insoluble precipitates of calcium phosphate (B84403) and calcium carbonate, respectively.

Polymerization Reactions: The methacrylate groups in this compound allow it to function as a monomer in polymerization reactions. It can be copolymerized with other monomers, such as bisphenol A-glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA), to form stable polymer networks used in dental materials.

Table 2: Summary of Reactivity of this compound

| Reactant | Product(s) | Reaction Type |

| Water | Methacrylic acid, Calcium hydroxide | Hydrolysis |

| Sulfuric Acid | Calcium sulfate, Methacrylic acid | Acid-base displacement |

| Carbon Dioxide (in water) | Calcium carbonate, Methacrylic acid | Acid-base displacement |

| Oxidizing Agents | Oxidized organic fragments | Oxidation |

| Soluble Phosphates | Calcium phosphate (precipitate) | Precipitation |

| Soluble Carbonates | Calcium carbonate (precipitate) | Precipitation |

| Other Methacrylate Monomers | Copolymer | Radical Polymerization |

Advanced Applications in Materials Science and Engineering Non Clinical Focus

Role in Composite Materials for Enhanced Structural Integrity and Functionalization

The incorporation of calcium;2-methylprop-2-enoate or its derivatives into composite materials significantly enhances their mechanical properties and imparts specific functionalities. The presence of the calcium methacrylate (B99206) moiety can improve features such as stiffness, hardness, and thermal stability.

Research has shown that calcium atoms react preferentially with the ester groups of polymers like poly(methyl methacrylate) (PMMA) at the interface. This chemical interaction leads to the formation of a polymeric calcium carboxylate, creating strong chemical bonds between the inorganic calcium component and the organic polymer matrix. researchgate.net This reaction mechanism is a key factor in the enhanced adhesion observed in these composites. researchgate.net

In other systems, such as those involving dicalcium phosphate (B84403) dihydrate (DCPD) particles in a resin matrix, functionalization of the particles with phosphate ester monomers like 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP) has been shown to improve the composite's resistance to hydrolytic degradation. nih.gov This improved stability is attributed to the strong chemical bond formed at the particle-matrix interface, which reduces water transit and subsequent material breakdown. nih.gov The creation of such robust interfaces is a primary strategy for developing durable composite materials for various engineering applications.

A variety of fabrication techniques are employed to create composites incorporating calcium methacrylate and related compounds, each tailored to the specific materials and desired outcomes.

Seeded-Dispersion and Emulsion Polymerization : These methods are used to modify the surface of inorganic fillers like ground calcium carbonate (GCC) with polymers such as PMMA. researchgate.netacs.org In seeded-dispersion polymerization, the process allows for precise control over the surface modification, which prevents the agglomeration of nanofillers and ensures strong interfacial adhesion. acs.org For instance, polyvinyl chloride (PVC) composites prepared with calcium carbonate nanoparticles modified via this method showed a 116.7% increase in modulus and a 57.0% improvement in hardness compared to pure PVC. acs.org

Paste Mixing and Curing : For cementitious composites, a common method involves mixing two pastes, one containing an initiator (e.g., benzoyl peroxide) and the other an activator. acs.org The pastes, which contain the monomer resins and filler particles, are mixed in a specific ratio, placed in a mold, and cured, often with heat, to trigger free radical polymerization and form the solid composite structure. acs.org

Photopolymerization : This technique is used to fabricate functional dental resins where calcium methacrylate is introduced into a formulation with other monomers like Bisphenol A-glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA). mdpi.com The mixture is exposed to light, which initiates polymerization and creates a calcium-rich resin network in a single step. mdpi.com

Table 1: Comparison of Fabrication Methods for Calcium-Containing Composites

| Fabrication Method | Base Polymer/Matrix | Filler/Functional Component | Key Findings/Advantages | Reference |

|---|---|---|---|---|

| Seeded-Dispersion Polymerization | Polyvinyl Chloride (PVC) | Calcium Carbonate@PMMA | Avoids nanofiller agglomeration; enhances interfacial adhesion; significantly improves mechanical properties (modulus, hardness). | acs.org |

| Paste Mixing & Curing | Urethane Dimethacrylate (UDMA) | Aluminosilicate Glass, MCPM, HA | Allows for incorporation of various filler particles to enhance biological performance and mechanical strength. | acs.org |

| Photopolymerization | Bis-GMA/TEGDMA | Calcium Methacrylate (CMA) | Simple one-step process to create a calcium-rich, functional resin network. | mdpi.com |

| Emulsion Polymerization | Polyvinyl Chloride (PVC) | Ground Calcium Carbonate (GCC) | Modifies GCC particles for better blending and improved mechanical properties in the PVC matrix. | researchgate.net |

Development of Functional Polymers and Hydrogels for Specific Applications

This compound is instrumental in the synthesis of functional polymers and hydrogels designed for specialized industrial applications, including separations and catalysis. Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water, and their properties can be finely tuned. nih.govmdpi.com The incorporation of ionic groups, such as those from calcium methacrylate, can impart stimuli-responsive behavior and specific binding capabilities. nih.govgoogle.com

Hybrid gels that combine conducting polymers and nanoparticles have shown enhanced catalytic performance, electrical conductivity, and durability, making them suitable for sustainable energy solutions. rsc.org The porous nature and large surface area of these gels can significantly improve the efficiency of redox reactions and energy storage capacity. rsc.org

Ion-imprinting is a technique used to create polymers with cavities specifically shaped to recognize and bind target metal ions. encyclopedia.pub This "lock and key" mechanism provides excellent selectivity, making ion-imprinted polymers (IIPs) highly effective for separating specific metal ions from solutions, a crucial process in wastewater treatment and resource recovery. encyclopedia.pubmdpi.com

The synthesis of IIPs involves polymerizing functional monomers and a cross-linker around a template metal ion. nih.gov After polymerization, the template ion is removed, leaving behind recognition sites that are complementary in size, shape, and coordination geometry to the target ion. researchgate.net Methacrylic acid (MAA) is a frequently used functional monomer because its carboxylic group can effectively complex with metal ions. nih.govresearchgate.net When calcium methacrylate is used or formed in situ, it can play a role in creating these selective cavities.

For example, IIPs have been developed for the selective removal of various heavy metal ions like Cd(II), Cu(II), and Ni(II). mdpi.comnih.govscispace.com In one study, a novel monomer complex of cadmium, methacrylic acid, and 1-vinylimidazole (B27976) was used to prepare a Cd(II)-imprinted polymer via precipitation polymerization, achieving a maximum adsorption capacity of 43.0 mg/g. scispace.com

Table 2: Research Findings on Ion-Imprinted Polymers (IIPs) for Metal Sequestration

| Target Ion | Functional Monomer(s) | Polymer System | Maximum Adsorption Capacity | Key Feature | Reference |

|---|---|---|---|---|---|

| Cd(II) | Methacrylic acid (maaH), 1-vinylimidazole (vim) | [Cd(maa)2(vim)2H2O]·H2O complex | 43.0 mg/g | High selectivity for Cd(II) over Pb(II), Ni(II), and Zn(II). | scispace.com |

| Ni(II) | 4-vinylpyridine, Methacrylic acid (MA) | Magnetic IIP with Fe3O4@SiO2 carrier | 158.73 mg/g | Magnetic properties allow for easy separation of the adsorbent. | mdpi.com |

| Cu(II) | Acrylamide (AAm) | Composite hydrogel with amino-functionalized SiO2 | 538 mg/g | Selective rebinding of Cu(II) from binary mixtures. | nih.gov |

Biomineralization, the process by which living organisms produce minerals, offers a powerful model for creating advanced materials with hierarchical structures and superior properties. researchgate.net Bio-inspired mineralization methods mimic these natural processes to synthesize materials under environmentally friendly conditions, such as at room temperature and neutral pH. mdpi.com

These strategies often involve using polymers to control the nucleation and growth of inorganic crystals like calcium carbonate or calcium phosphate. acs.orgmdpi.com The polymer can act as a template, directing the morphology and crystal phase of the mineral. For instance, hydrophilic polymers can be used to control the crystallization of calcium carbonate, leading to the formation of nanoparticles or highly porous micro-sized particles. researchgate.net This amorphous-to-crystalline pathway is a common strategy observed in natural systems like sea urchin spines and mollusk shells. acs.org By controlling the interaction between calcium ions, phosphate or carbonate ions, and a polymer matrix, materials scientists can design novel composites with tailored structures for a range of non-clinical applications, such as advanced coatings or catalysts. mdpi.com

Synthesis of Hybrid Inorganic-Organic Frameworks and Nanomaterials

The synthesis of hybrid materials, where inorganic and organic components are integrated at the molecular or nanoscale level, is a rapidly advancing field. nih.govuni-konstanz.decsic.es These materials often exhibit synergistic properties that surpass those of their individual constituents. Calcium methacrylate can be a key ingredient in these syntheses, providing both an organic, polymerizable moiety and an inorganic calcium source.

Methods for creating these hybrids include sol-gel processes, where molecular precursors are converted into solid materials, and miniemulsion polymerization, which allows for the creation of hybrid nanoparticles with controlled morphologies. csic.esmdpi.com For example, calcium and phosphate ions have been successfully incorporated into a SiO2/polymer hybrid network using precursors like calcium methoxyethoxide and triethyl phosphate. nih.gov The resulting hybrid material demonstrated a significant increase in toughness and strength, attributed to ionic crosslinking between the carboxyl groups on the polymer and the calcium ions in the inorganic network. nih.gov

The combination of preformed inorganic nanoparticles with polymers in miniemulsion techniques also allows for the fabrication of complex nanostructures. mdpi.com The final arrangement of the organic and inorganic species is governed by the minimization of the system's energy, which can be controlled by the formulation to produce materials with specific properties for advanced applications. mdpi.com

Catalytic Applications and Precursors in Chemical Transformations

This compound, also known as calcium methacrylate, and its related calcium-containing compounds have demonstrated significant potential as catalysts and catalyst precursors in various chemical transformations. The presence of the calcium cation can influence reaction mechanisms and catalytic activity, leading to efficient and selective synthesis of valuable chemical products.

Research has highlighted the role of calcium salts as effective catalysts in crosslinking reactions. For instance, in the etherification of bisepoxides, the calcium salt of p-aminobenzoic acid was found to exhibit higher catalytic activity than its magnesium counterpart. researchgate.net This suggests an ionic mechanism where the carboxylate anion associated with the calcium ion plays a key role. researchgate.net

A notable application is in the synthesis of cyclic carbonates from the reaction of carbon dioxide (CO₂) with epoxides, which are important building blocks for non-isocyanate polyurethanes (NIPUs). acs.org A highly effective catalytic system has been developed using calcium iodide (CaI₂) in combination with a crown ether ligand, such as dicyclohexyl-18-crown-6, and a cocatalyst like triphenylphosphine. acs.org This system facilitates the conversion of various bio-derived epoxides into cyclic carbonates under remarkably mild conditions. acs.orgacs.org The complexation of the Ca²⁺ ion by the crown ether is believed to enhance the nucleophilicity of the iodide, which accelerates the ring-opening of the epoxide, a crucial step in the cycloaddition of CO₂. acs.org